N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that features a benzothiophene core, a chromenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions
- Preparation of Benzothiophene Core:
- The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor.
- Reaction conditions: Typically, this reaction is carried out in the presence of a strong acid or base, under reflux conditions.
- Introduction of Chromenyl Group:
- The chromenyl group can be introduced via a Friedel-Crafts acylation reaction using a chromenone derivative.
- Reaction conditions: This reaction often requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is performed under anhydrous conditions.
- Formation of Benzamide Moiety:
- The final step involves the formation of the benzamide moiety through an amide coupling reaction.
- Reaction conditions: This step typically uses coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the benzothiophene core and the chromenyl group.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Reduction:
- Reduction reactions can target the cyano group or the carbonyl groups in the chromenyl and benzamide moieties.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Substitution:
- The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
- Common reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene core may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
- Medicinal Chemistry:
- The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Materials Science:
- Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.
- Chemical Biology:
- The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds:
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide:
- Lacks the chromenyl group, potentially altering its biological activity and chemical properties.
- 3-(2-oxo-2H-chromen-3-yl)benzamide:
- Lacks the benzothiophene core, which may affect its interaction with biological targets and its overall stability.
Uniqueness: N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of the benzothiophene core, chromenyl group, and benzamide moiety. This unique structure may confer specific properties such as enhanced binding affinity to certain biological targets, improved stability, or distinct electronic characteristics.
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-oxochromen-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-15-9-10-19-21(14-27)25(32-23(19)11-15)28-24(29)18-7-4-6-16(12-18)20-13-17-5-2-3-8-22(17)31-26(20)30/h2-8,12-13,15H,9-11H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFVCOQAAONHKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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